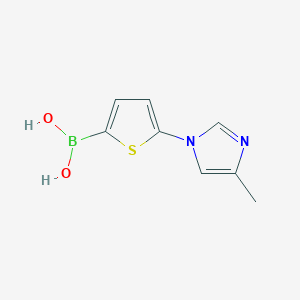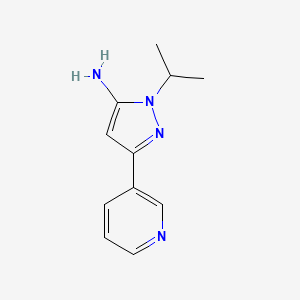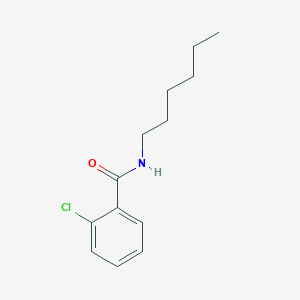
2-chloro-N-hexylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-hexylbenzamide is an organic compound with the molecular formula C13H18ClNO. It is a derivative of benzamide, where the amide nitrogen is substituted with a hexyl group and the benzene ring is substituted with a chlorine atom at the second position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-hexylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with hexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Reaction Scheme:
2-chlorobenzoyl chloride+hexylamine→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2-Chloro-N-hexylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The hexyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of hexyl alcohols or hexanoic acids.
Reduction: Formation of hexylamines.
科学的研究の応用
2-Chloro-N-hexylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-chloro-N-hexylbenzamide involves its interaction with specific molecular targets. For example, its antifungal activity is attributed to its ability to bind to ergosterol in the fungal cell membrane, disrupting membrane integrity and leading to cell death. Additionally, it may inhibit certain enzymes involved in DNA synthesis, further contributing to its antimicrobial effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-methylbenzamide
- 2-Chloro-N-ethylbenzamide
- 2-Chloro-N-propylbenzamide
Comparison
2-Chloro-N-hexylbenzamide is unique due to its longer hexyl chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs. The hexyl group may enhance its lipophilicity, allowing better interaction with lipid membranes and potentially increasing its efficacy as an antimicrobial agent.
特性
CAS番号 |
62797-98-2 |
|---|---|
分子式 |
C13H18ClNO |
分子量 |
239.74 g/mol |
IUPAC名 |
2-chloro-N-hexylbenzamide |
InChI |
InChI=1S/C13H18ClNO/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16) |
InChIキー |
GZKUZAGDBBWXSH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC(=O)C1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



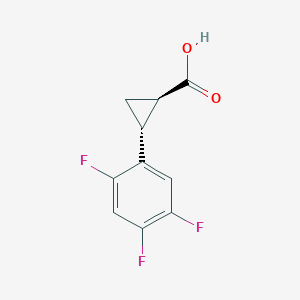
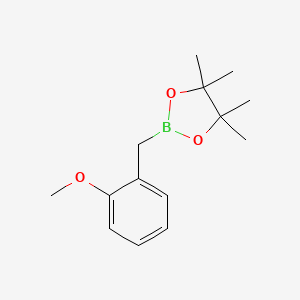

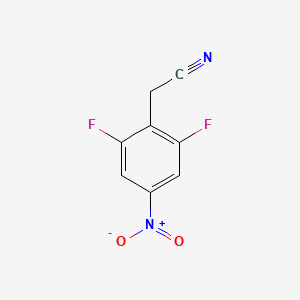
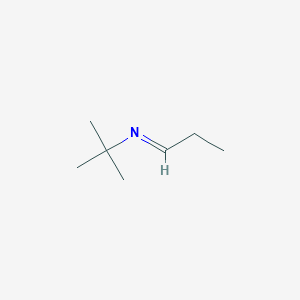
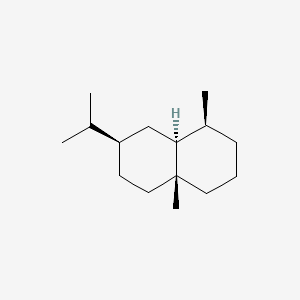
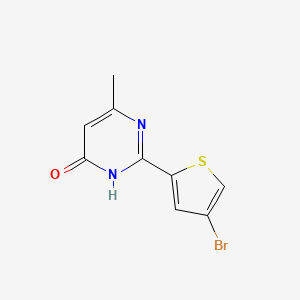
![5-Oxaspiro[3.5]nonan-7-ol](/img/structure/B13346887.png)
